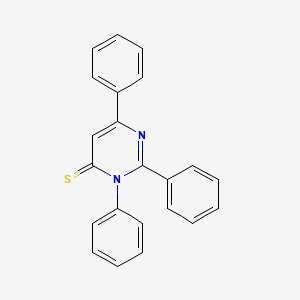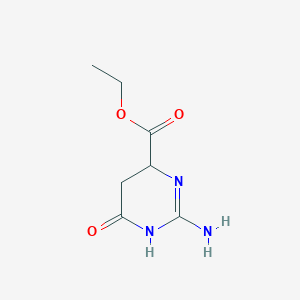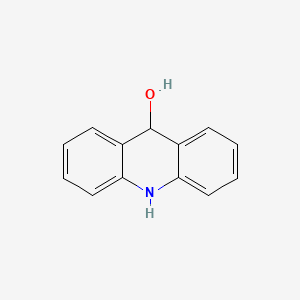![molecular formula C22H20N4O3S B12920272 N-(9-{4-[(Methanesulfonyl)amino]anilino}acridin-2-yl)acetamide CAS No. 61462-74-6](/img/structure/B12920272.png)
N-(9-{4-[(Methanesulfonyl)amino]anilino}acridin-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(9-((4-(Methylsulfonamido)phenyl)amino)acridin-2-yl)acetamide: is a complex organic compound with the molecular formula C22H20N4O3S and a molecular weight of 420.48 g/mol . This compound is part of the acridine family, known for its diverse applications in various scientific fields, including medicinal chemistry and materials science.
Méthodes De Préparation
The synthesis of N-(9-((4-(Methylsulfonamido)phenyl)amino)acridin-2-yl)acetamide involves multiple steps, typically starting with the preparation of the acridine core. The synthetic route often includes the following steps :
Formation of the Acridine Core: The acridine core is synthesized through a series of condensation reactions involving aromatic amines and aldehydes.
Introduction of the Methylsulfonamido Group: The methylsulfonamido group is introduced via sulfonation reactions using reagents like methylsulfonyl chloride.
Acetylation: The final step involves the acetylation of the amino group to form the acetamide derivative.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
N-(9-((4-(Methylsulfonamido)phenyl)amino)acridin-2-yl)acetamide: undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the compound into its amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially in the presence of electron-withdrawing groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction.
Applications De Recherche Scientifique
N-(9-((4-(Methylsulfonamido)phenyl)amino)acridin-2-yl)acetamide: has a wide range of scientific research applications :
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of advanced materials, including dyes and pigments, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N-(9-((4-(Methylsulfonamido)phenyl)amino)acridin-2-yl)acetamide involves its interaction with various molecular targets and pathways . In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer therapy. Additionally, it can inhibit specific enzymes, further contributing to its biological effects.
Comparaison Avec Des Composés Similaires
N-(9-((4-(Methylsulfonamido)phenyl)amino)acridin-2-yl)acetamide: can be compared with other acridine derivatives, such as :
Acridine Orange: A well-known dye used in biological staining.
Amsacrine: An anticancer agent used in chemotherapy.
Proflavine: An antiseptic and disinfectant.
The uniqueness of N-(9-((4-(Methylsulfonamido)phenyl)amino)acridin-2-yl)acetamide lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
61462-74-6 |
|---|---|
Formule moléculaire |
C22H20N4O3S |
Poids moléculaire |
420.5 g/mol |
Nom IUPAC |
N-[9-[4-(methanesulfonamido)anilino]acridin-2-yl]acetamide |
InChI |
InChI=1S/C22H20N4O3S/c1-14(27)23-17-11-12-21-19(13-17)22(18-5-3-4-6-20(18)25-21)24-15-7-9-16(10-8-15)26-30(2,28)29/h3-13,26H,1-2H3,(H,23,27)(H,24,25) |
Clé InChI |
RGUBQQPDWQLBTP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC2=C(C3=CC=CC=C3N=C2C=C1)NC4=CC=C(C=C4)NS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



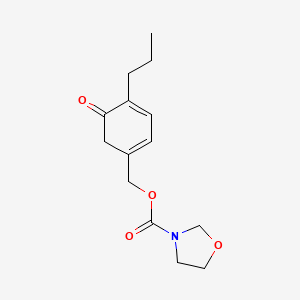
![3-(5-Dibenzylamino-2-methoxyphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]phthalide](/img/structure/B12920198.png)
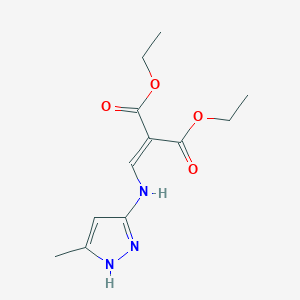
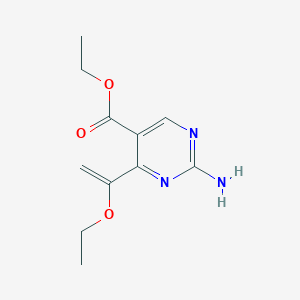
![2,3-Dimethyl-8-styrylimidazo[1,2-b]pyridazine](/img/structure/B12920213.png)
![7-Benzyl-4-chloro-2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B12920217.png)

